

Spectroscopic Analysis of 5-Bromo-2-methoxyphenethylamine hydrobromide: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenethylamine hydrobromide

CAS No.: 206559-44-6

Cat. No.: B1273614

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **5-Bromo-2-methoxyphenethylamine hydrobromide**. Due to the limited availability of experimental spectra for this specific compound, this document presents predicted spectroscopic data and compares it with experimental data from the closely related and well-characterized compound, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). This guide is intended to serve as a reference for the identification and characterization of **5-Bromo-2-methoxyphenethylamine hydrobromide** and similar compounds.

Chemical Properties

Property	Value
Chemical Name	5-Bromo-2-methoxyphenethylamine hydrobromide
Synonyms	2-(5-Bromo-2-methoxyphenyl)ethanamine hydrobromide
Molecular Formula	C ₉ H ₁₃ Br ₂ NO
Molecular Weight	311.01 g/mol
Melting Point	201-204 °C
CAS Number	206559-44-6

Predicted Spectroscopic Data for 5-Bromo-2-methoxyphenethylamine

As experimental spectra for **5-Bromo-2-methoxyphenethylamine hydrobromide** are not readily available, predicted data for the freebase form is presented below. It is important to note that the hydrobromide salt would exhibit slight differences, particularly in the amine region of the ¹H NMR and IR spectra, due to the presence of the ammonium salt.

Predicted ¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.3	d	1H	Ar-H
~ 7.0	dd	1H	Ar-H
~ 6.8	d	1H	Ar-H
~ 3.8	s	3H	-OCH ₃
~ 3.0	t	2H	-CH ₂ -NH ₂
~ 2.8	t	2H	Ar-CH ₂ -
~ 1.5 (broad)	s	2H	-NH ₂

 Predicted ¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~ 156	Ar-C-O
~ 132	Ar-C-Br
~ 130	Ar-CH
~ 128	Ar-CH
~ 115	Ar-CH
~ 112	Ar-C-CH ₂
~ 56	-OCH ₃
~ 42	-CH ₂ -NH ₂
~ 35	Ar-CH ₂ -

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3400-3300	N-H stretch (amine)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1600, 1480	C=C stretch (aromatic)
1250	C-O stretch (aryl ether)
1050	C-N stretch
820	C-H bend (aromatic)
600-500	C-Br stretch

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
230/232	Molecular ion [M] ⁺ (presence of Br isotopes)
201/203	[M - CH ₂ NH ₂] ⁺

Comparative Experimental Data for 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The following tables summarize the experimental spectroscopic data for 2C-B, a structurally similar compound. This data can be used as a reference for interpreting the spectra of **5-Bromo-2-methoxyphenethylamine hydrobromide**.

¹H NMR Data for 2C-B

No publicly available detailed experimental ¹H NMR data was found in the search results.

¹³C NMR Data for 2C-B

No publicly available detailed experimental ¹³C NMR data was found in the search results.

Infrared (IR) Spectroscopy Data for 2C-B

No publicly available detailed experimental IR data was found in the search results.

Mass Spectrometry (MS) Data for 2C-B[1]

m/z	Relative Intensity	Interpretation
261	Low	Molecular ion $[M+H]^+$ (for ESI-MS)
230	High	$[M - NH_2]^+$
232	High	Isotopic peak for $[M - NH_2]^+$ due to ^{81}Br
172	Moderate	Further fragmentation
136	Moderate	Further fragmentation

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O).
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance

of ^{13}C .

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Thin Film: If the sample is a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
 - ATR: Place the solid or liquid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

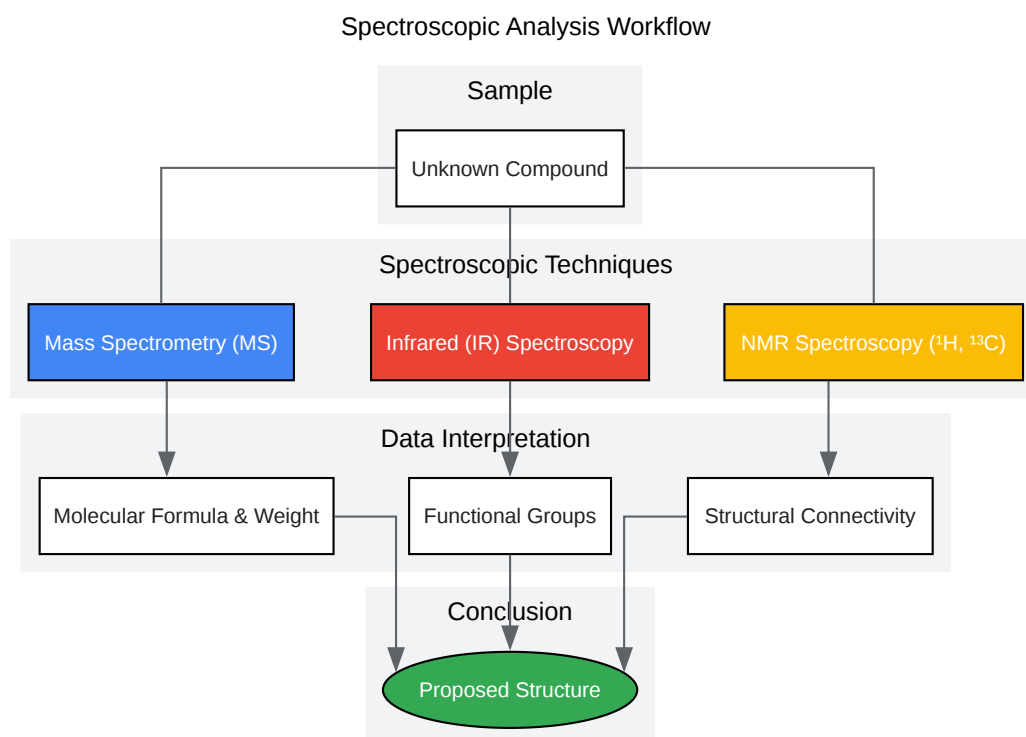
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons to generate charged fragments.

- ESI-MS: Infuse the sample solution into the ESI source to generate protonated or deprotonated molecular ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.



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Caption: General workflow for the identification of an organic compound using spectroscopic methods.

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References

- [1. 4-Bromo-2,5-Dimethoxyphenethylamine | C₁₀H₁₄BrNO₂ | CID 98527 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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